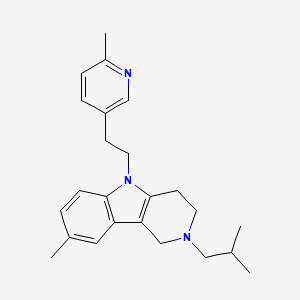
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isobutyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isobutyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)- is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyridoindole family, known for their diverse biological activities, including anti-cancer properties .
Métodos De Preparación
The synthesis of 1H-Pyrido(4,3-b)indole derivatives typically involves the Fischer indole synthesis, which uses commercially available starting materials such as 4-bromophenylhydrazine hydrochloride and N-tert-butoxycarbonyl-4-piperidone . The reaction conditions often include acidic or basic catalysts to facilitate the cyclization process. Industrial production methods may involve optimizing these conditions to increase yield and purity.
Análisis De Reacciones Químicas
1H-Pyrido(4,3-b)indole derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, where halogenation or nitration can occur using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Aplicaciones Científicas De Investigación
1H-Pyrido(4,3-b)indole derivatives have been extensively studied for their anti-cancer properties. They exhibit significant antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . These compounds are also used in molecular docking studies to understand their binding orientations in the active sites of target proteins, such as c-Met .
Mecanismo De Acción
The mechanism of action of 1H-Pyrido(4,3-b)indole derivatives involves their interaction with specific molecular targets and pathways. For instance, their anti-cancer activity is attributed to their ability to inhibit the proliferation of cancer cells by interfering with DNA synthesis or inducing apoptosis . Molecular docking studies have shown that these compounds can bind to the active site of c-Met, a receptor tyrosine kinase involved in cancer progression .
Comparación Con Compuestos Similares
1H-Pyrido(4,3-b)indole derivatives are unique due to their structural features and biological activities. Similar compounds include:
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: Used in the study of neurodegenerative diseases.
2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indoles: These compounds are 5-HT ligands useful for treating diseases involving serotonin modulation.
1-Methyl-9H-pyrido[3,4-b]indole: Known for its role in various biological processes.
These compounds share a similar core structure but differ in their substituents and specific biological activities, highlighting the versatility and potential of the pyridoindole family in medicinal chemistry.
Propiedades
Número CAS |
20674-98-0 |
|---|---|
Fórmula molecular |
C24H31N3 |
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
8-methyl-2-(2-methylpropyl)-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C24H31N3/c1-17(2)15-26-11-10-24-22(16-26)21-13-18(3)5-8-23(21)27(24)12-9-20-7-6-19(4)25-14-20/h5-8,13-14,17H,9-12,15-16H2,1-4H3 |
Clave InChI |
KNMOCSZJXJVVTK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N(C3=C2CN(CC3)CC(C)C)CCC4=CN=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















